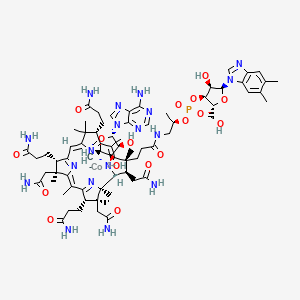

Adenosylcobalamin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Adenosylcobalamin (AdoCbl), also known as Coenzyme B12, is a biologically active, organometallic corrinoid characterized by a cobalt-carbon (Co-C) bond linking the central cobalt atom to a 5'-deoxyadenosyl upper axial ligand [1]. Unlike synthetic storage forms of Vitamin B12, AdoCbl is a direct, metabolically active cofactor that functions primarily in the mitochondrial compartment [2]. Its defining physicochemical trait is the exceptionally low homolytic bond dissociation energy of its Co-C bond, which allows it to act as a reversible free radical generator [3]. In laboratory and industrial settings, AdoCbl is procured specifically for its obligate role in radical-mediated 1,2-carbon skeleton rearrangements, serving as the non-substitutable cofactor for enzymes such as methylmalonyl-CoA mutase [1].

References

- [1] Wikipedia Contributors. Adenosylcobalamin. Wikipedia, The Free Encyclopedia. 2024.

- [2] Andrès E, et al. Vitamin B12: Integrative Metabolism and Comparative Pharmacology of the Four Cobalamin Forms. Arch Biotech Pharma Res. 2026;2(1):34-46.

- [3] Chemaly SM, et al. 5′-Peroxyadenosine and 5′-Peroxyadenosylcobalamin as Intermediates in the Aerobic Photolysis of Adenosylcobalamin. Biochemistry. 2007;46(24):7284-7292.

Generic substitution of Adenosylcobalamin with cheaper, more stable analogs like Cyanocobalamin (CNCbl) or Methylcobalamin (MeCbl) universally fails in targeted biochemical applications [1]. CNCbl is a synthetic prodrug containing a highly stable, enzymatically inert Co-CN bond; it exhibits zero direct cofactor activity in vitro and requires complex intracellular decyanation and adenosylation to become functional [2]. Consequently, utilizing CNCbl in cell-free isomerase assays yields no catalytic turnover [2]. Furthermore, while MeCbl is biologically active, it is structurally tuned for heterolytic cleavage to facilitate cytosolic methyl group transfers [1]. MeCbl cannot undergo the specific homolytic scission required to generate the 5'-deoxyadenosyl radical, making AdoCbl strictly mandatory for any assay, formulation, or structural study targeting mitochondrial mutase pathways[3].

References

- [1] Andrès E, et al. Vitamin B12: Integrative Metabolism and Comparative Pharmacology of the Four Cobalamin Forms. Arch Biotech Pharma Res. 2026;2(1):34-46.

- [2] Mutti E, et al. Role of vitamin B12 on methylmalonyl-CoA mutase activity. Eur J Med Genet. 2017;60(1):1-7.

- [3] Wikipedia Contributors. Adenosylcobalamin. Wikipedia, The Free Encyclopedia. 2024.

Thermodynamic Suitability for Radical Generation

The catalytic utility of AdoCbl is entirely dependent on the weakness of its organometallic Co-C bond, which possesses a homolytic bond dissociation energy (BDE) of approximately 30–33 kcal/mol [1]. This low BDE enables reversible homolytic scission to generate a transient 5'-deoxyadenosyl radical and cob(II)alamin[1]. In contrast, Methylcobalamin exhibits a higher BDE and strongly favors heterolytic cleavage, while Cyanocobalamin possesses a highly stable Co-CN bond that resists homolytic cleavage entirely under physiological conditions[2].

| Evidence Dimension | Homolytic Bond Dissociation Energy (BDE) |

| Target Compound Data | AdoCbl: ~30–33 kcal/mol (enabling rapid homolysis) |

| Comparator Or Baseline | CNCbl: Highly stable Co-CN bond (resists homolysis); MeCbl: ~44.6 kcal/mol (gas phase) favoring heterolytic cleavage |

| Quantified Difference | AdoCbl possesses a highly labile Co-C bond engineered for radical generation, unlike the stable or heterolytically-tuned bonds of generic analogs. |

| Conditions | Aqueous solution, 25°C / computational gas-phase baseline |

Buyers must procure AdoCbl for any application requiring controlled radical generation, as stable analogs like CNCbl cannot initiate radical-mediated catalysis.

In Vitro Enzyme Activation Profile

In biochemical assays measuring the activity of methylmalonyl-CoA mutase (MCM), AdoCbl acts as the obligate coenzyme required to isomerize L-methylmalonyl-CoA to succinyl-CoA [1]. Cyanocobalamin is a relatively inert Co(III) corrinoid that cannot participate as a cofactor in these reactions [1]. When tested in cell-free in vitro systems, the addition of CNCbl or MeCbl results in a complete failure to activate MCM, whereas AdoCbl restores full catalytic turnover[2].

| Evidence Dimension | In vitro activation of methylmalonyl-CoA mutase (MCM) |

| Target Compound Data | AdoCbl: Directly activates MCM (obligate cofactor) |

| Comparator Or Baseline | CNCbl and MeCbl: 0% direct activation in cell-free systems |

| Quantified Difference | Absolute requirement; AdoCbl provides full activation while CNCbl/MeCbl provide zero activity without in vivo enzymatic conversion. |

| Conditions | Cell-free in vitro enzymatic assay |

Procurement for isomerase assay kits or structural biology studies of MCM must specify AdoCbl, as generic B12 forms are completely inactive in vitro.

Photochemical Stability and Handling Constraints

The same labile Co-C bond that makes AdoCbl catalytically active also renders it highly sensitive to light. Under UVA or visible light exposure, the biologically active forms (AdoCbl and MeCbl) undergo rapid photolysis, converting to hydroxocobalamin (OHCbl) or aquocobalamin within seconds to minutes[1]. In contrast, Cyanocobalamin exhibits exceptional photochemical and thermal stability, making it the standard for long-term storage [2]. The photolysis rate of AdoCbl is approximately 2000 times faster than the baseline degradation of stable non-alkyl cobalamins under equivalent broad-spectrum light[3].

| Evidence Dimension | Photodegradation rate under UVA/visible light |

| Target Compound Data | AdoCbl: Rapid photolysis (Co-C bond cleavage within seconds/minutes) |

| Comparator Or Baseline | CNCbl: Exceptional photochemical stability (reference standard for storage) |

| Quantified Difference | AdoCbl degrades orders of magnitude faster than CNCbl under light exposure. |

| Conditions | Aqueous solution, pH 7.4, UVA/visible light exposure |

This massive difference in photostability dictates that AdoCbl must be procured with strict opaque packaging requirements and handled under red-light conditions during manufacturing.

Cell-Free Isomerase Assay Development

Because AdoCbl is the only cobalamin variant capable of direct in vitro activation of methylmalonyl-CoA mutase (MCM), it is the mandatory cofactor for biochemical screening assays. Researchers procuring reagents to study MCM inhibitors or to diagnose mutase deficiencies must use AdoCbl, as cheaper CNCbl will yield false-negative activity results [1].

Targeted Mitochondrial Nutritional Formulations

In advanced supplement manufacturing or orphan drug formulation for methylmalonic acidemia, AdoCbl is selected over CNCbl to bypass the cellular decyanation and adenosylation steps. By providing the active mitochondrial coenzyme directly, formulators ensure immediate availability for the mitochondrial conversion of odd-chain fatty acids and branched-chain amino acids [2].

Controlled Radical Generation in Structural Biology

The quantifiably low bond dissociation energy of AdoCbl's Co-C bond is exploited in vitro to generate 5'-deoxyadenosyl radicals via controlled photolysis. This makes AdoCbl a highly specialized reagent for studying radical-mediated DNA damage, protein-radical interactions, and the structural dynamics of B12-dependent enzymes under strictly controlled light conditions [3].

References

- [1] Mutti E, et al. Role of vitamin B12 on methylmalonyl-CoA mutase activity. Eur J Med Genet. 2017;60(1):1-7.

- [2] Andrès E, et al. Vitamin B12: Integrative Metabolism and Comparative Pharmacology of the Four Cobalamin Forms. Arch Biotech Pharma Res. 2026;2(1):34-46.

- [3] Bito T, et al. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications. Nutrients. 2023;15(12):2734.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

B03 - Antianemic preparations

B03B - Vitamin b12 and folic acid

B03BA - Vitamin b12 (cyanocobalamin and analogues)

B03BA04 - Cobamamide

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

2: Padmanabhan S, Jost M, Drennan CL, Elías-Arnanz M. A New Facet of Vitamin B(12): Gene Regulation by Cobalamin-Based Photoreceptors. Annu Rev Biochem. 2017 Jun 20;86:485-514. doi: 10.1146/annurev-biochem-061516-044500. Review. PubMed PMID: 28654327.

3: Li P, Gu Q, Wang Y, Yu Y, Yang L, Chen JV. Novel vitamin B(12)-producing Enterococcus spp. and preliminary in vitro evaluation of probiotic potentials. Appl Microbiol Biotechnol. 2017 Aug;101(15):6155-6164. doi: 10.1007/s00253-017-8373-7. Epub 2017 Jun 20. PubMed PMID: 28634850.

4: Danchin A, Braham S. Coenzyme B12 synthesis as a baseline to study metabolite contribution of animal microbiota. Microb Biotechnol. 2017 Jul;10(4):688-701. doi: 10.1111/1751-7915.12722. Epub 2017 Jun 14. PubMed PMID: 28612402; PubMed Central PMCID: PMC5481537.

5: Wang R, Yang Z, Luo J, Hsing IM, Sun F. B(12)-dependent photoresponsive protein hydrogels for controlled stem cell/protein release. Proc Natl Acad Sci U S A. 2017 Jun 6;114(23):5912-5917. doi: 10.1073/pnas.1621350114. Epub 2017 May 22. PubMed PMID: 28533376; PubMed Central PMCID: PMC5468657.

6: Plessl T, Bürer C, Lutz S, Yue WW, Baumgartner MR, Froese DS. Protein destabilization and loss of protein-protein interaction are fundamental mechanisms in cblA-type methylmalonic aciduria. Hum Mutat. 2017 Aug;38(8):988-1001. doi: 10.1002/humu.23251. Epub 2017 Jun 6. PubMed PMID: 28497574.

7: Polaski JT, Webster SM, Johnson JE Jr, Batey RT. Cobalamin riboswitches exhibit a broad range of ability to discriminate between methylcobalamin and adenosylcobalamin. J Biol Chem. 2017 Jul 14;292(28):11650-11658. doi: 10.1074/jbc.M117.787176. Epub 2017 May 8. PubMed PMID: 28483920; PubMed Central PMCID: PMC5512062.

8: Wang D, Zhang K, Han S, Yu L. PainVision® Apparatus for Assessment of Efficacy of Pulsed Radiofrequency Combined with Pharmacological Therapy in the Treatment of Postherpetic Neuralgia and Correlations with Measurements. Biomed Res Int. 2017;2017:5670219. doi: 10.1155/2017/5670219. Epub 2017 Mar 5. PubMed PMID: 28357404; PubMed Central PMCID: PMC5357555.

9: Bridwell-Rabb J, Drennan CL. Vitamin B(12) in the spotlight again. Curr Opin Chem Biol. 2017 Apr;37:63-70. doi: 10.1016/j.cbpa.2017.01.013. Epub 2017 Feb 3. Review. PubMed PMID: 28167430; PubMed Central PMCID: PMC5540639.

10: Lehman BP, Chowdhury C, Bobik TA. The N Terminus of the PduB Protein Binds the Protein Shell of the Pdu Microcompartment to Its Enzymatic Core. J Bacteriol. 2017 Mar 28;199(8). pii: e00785-16. doi: 10.1128/JB.00785-16. Print 2017 Apr 15. PubMed PMID: 28138097; PubMed Central PMCID: PMC5370416.

11: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Evidence of a Tetrahedrally Coordinated Divalent Transition Metal Cofactor with Cysteine Ligation. Biochemistry. 2017 Jan 17;56(2):364-375. doi: 10.1021/acs.biochem.6b00750. Epub 2017 Jan 3. PubMed PMID: 28045498; PubMed Central PMCID: PMC5241240.

12: Miller NA, Wiley TE, Spears KG, Ruetz M, Kieninger C, Kräutler B, Sension RJ. Toward the Design of Photoresponsive Conditional Antivitamins B(12): A Transient Absorption Study of an Arylcobalamin and an Alkynylcobalamin. J Am Chem Soc. 2016 Nov 2;138(43):14250-14256. Epub 2016 Oct 24. PubMed PMID: 27797190.

13: Mattes TA, Escalante-Semerena JC. Salmonella enterica synthesizes 5,6-dimethylbenzimidazolyl-(DMB)-α-riboside. Why some Firmicutes do not require the canonical DMB activation system to synthesize adenosylcobalamin. Mol Microbiol. 2017 Jan;103(2):269-281. doi: 10.1111/mmi.13555. Epub 2016 Nov 22. PubMed PMID: 27748967; PubMed Central PMCID: PMC5218876.

14: Torres AC, Vannini V, Bonacina J, Font G, Saavedra L, Taranto MP. Cobalamin production by Lactobacillus coryniformis: biochemical identification of the synthetized corrinoid and genomic analysis of the biosynthetic cluster. BMC Microbiol. 2016 Oct 13;16(1):240. PubMed PMID: 27737643; PubMed Central PMCID: PMC5064896.

15: Shah T, Joshi K, Mishra S, Otiv S, Kumbar V. Molecular and cellular effects of vitamin B12 forms on human trophoblast cells in presence of excessive folate. Biomed Pharmacother. 2016 Dec;84:526-534. doi: 10.1016/j.biopha.2016.09.071. Epub 2016 Sep 28. PubMed PMID: 27693961.

16: Garabato BD, Lodowski P, Jaworska M, Kozlowski PM. Mechanism of Co-C photodissociation in adenosylcobalamin. Phys Chem Chem Phys. 2016 Jul 28;18(28):19070-82. doi: 10.1039/c6cp02136k. Epub 2016 Jun 30. PubMed PMID: 27356617.

17: Matsubara M, Urano N, Yamada S, Narutaki A, Fujii M, Kataoka M. Fermentative production of 1-propanol from d-glucose, l-rhamnose and glycerol using recombinant Escherichia coli. J Biosci Bioeng. 2016 Oct;122(4):421-6. doi: 10.1016/j.jbiosc.2016.03.011. Epub 2016 Apr 9. PubMed PMID: 27072298.

18: Liu JZ, Xu W, Chistoserdov A, Bajpai RK. Glycerol Dehydratases: Biochemical Structures, Catalytic Mechanisms, and Industrial Applications in 1,3-Propanediol Production by Naturally Occurring and Genetically Engineered Bacterial Strains. Appl Biochem Biotechnol. 2016 Jul;179(6):1073-100. doi: 10.1007/s12010-016-2051-6. Epub 2016 Mar 31. Review. PubMed PMID: 27033090.

19: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Mechanism of Four-Coordinate Co(II)Cbl Formation. J Am Chem Soc. 2016 Mar 23;138(11):3694-704. doi: 10.1021/jacs.5b11708. Epub 2016 Mar 9. PubMed PMID: 26886077; PubMed Central PMCID: PMC4857612.

20: Kozlowski PM, Garabato BD, Lodowski P, Jaworska M. Photolytic properties of cobalamins: a theoretical perspective. Dalton Trans. 2016 Mar 21;45(11):4457-70. doi: 10.1039/c5dt04286k. Epub 2016 Feb 11. PubMed PMID: 26865262.

Explore Compound Types

C7H6N2O4

C7H6N2O4